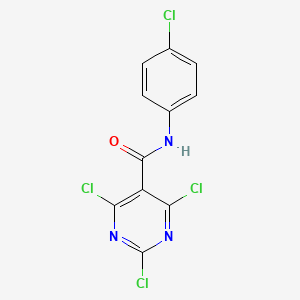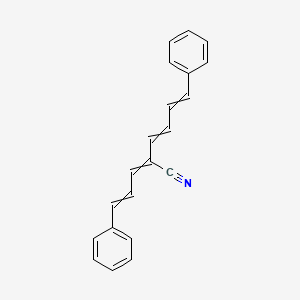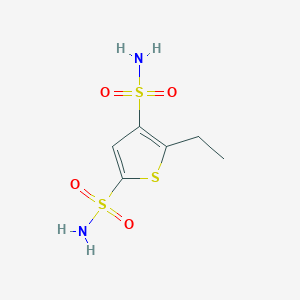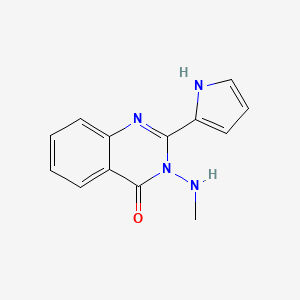
4,4-Dimethyl-3,3,5,5-tetraphenyl-1,2,4-dithiagermolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-3,3,5,5-tetraphenyl-1,2,4-dithiagermolane is an organogermanium compound characterized by its unique structure, which includes two sulfur atoms and a germanium atom within a five-membered ring
Méthodes De Préparation
The synthesis of 4,4-Dimethyl-3,3,5,5-tetraphenyl-1,2,4-dithiagermolane typically involves the reaction of tetraphenylgermane with sulfur-containing reagents under controlled conditions. One common method includes the use of dimethyl sulfide and sulfur dichloride in the presence of a base to facilitate the formation of the dithiagermolane ring. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4,4-Dimethyl-3,3,5,5-tetraphenyl-1,2,4-dithiagermolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or ozone, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfur-germanium bonds.
Substitution: The compound can participate in substitution reactions where the phenyl groups are replaced by other substituents, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4-Dimethyl-3,3,5,5-tetraphenyl-1,2,4-dithiagermolane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: It is used in the development of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 4,4-Dimethyl-3,3,5,5-tetraphenyl-1,2,4-dithiagermolane exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound’s sulfur and germanium atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-3,3,5,5-tetraphenyl-1,2,4-dithiagermolane can be compared with other similar compounds, such as:
Tetraphenylgermane: Lacks the sulfur atoms and has different reactivity and applications.
Tetraphenylsilole: Contains silicon instead of germanium and exhibits unique optical and electronic properties.
Tetraphenylcyclopentadienone: A structurally similar compound with different chemical properties and applications.
The uniqueness of this compound lies in its combination of sulfur and germanium within a five-membered ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
87993-94-0 |
|---|---|
Formule moléculaire |
C28H26GeS2 |
Poids moléculaire |
499.3 g/mol |
Nom IUPAC |
4,4-dimethyl-3,3,5,5-tetraphenyl-1,2,4-dithiagermolane |
InChI |
InChI=1S/C28H26GeS2/c1-29(2)27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)30-31-28(29,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
Clé InChI |
GWJXQSXYPDQWAO-UHFFFAOYSA-N |
SMILES canonique |
C[Ge]1(C(SSC1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate](/img/structure/B14388691.png)

![Ethyl(methyl)bis[(trifluoroacetyl)oxy]stannane](/img/structure/B14388703.png)
![3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol](/img/structure/B14388705.png)
![1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL](/img/structure/B14388706.png)


![[(Hex-1-en-3-yl)selanyl]benzene](/img/structure/B14388728.png)
![1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14388736.png)


![[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14388754.png)
![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)

